molecular formula C18H17N3O2S2 B2532773 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 886911-37-1

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No. B2532773
CAS RN: 886911-37-1
M. Wt: 371.47
InChI Key: CTVAWBZZJBHFLR-UHFFFAOYSA-N
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Description

The compound "N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to a series of N-(benzo[d]thiazol-2-yl)acetamide derivatives that have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition properties .

Synthesis Analysis

The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves a C-C coupling methodology using palladium(0) catalysis and aryl boronic pinacol ester/acids . This method is likely applicable to the synthesis of "this compound" as well, although the specific details of the synthesis would depend on the substituents and the reaction conditions employed.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide crystals exhibit hydrogen bond associations, with water molecules acting as bridges to form three hydrogen bonds . Similarly, the molecular structure of N-(thiazol-2-yl)benzamide derivatives can display helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions . These structural features are crucial for the biological activity and supramolecular assembly of these compounds.

Chemical Reactions Analysis

Benzothiazole acetamides can participate in various chemical reactions due to their functional groups. The amide group can engage in hydrogen bonding, which is significant for the formation of supramolecular structures and biological interactions . The thiazole ring can also be involved in electrophilic substitution reactions, which are useful for further chemical modifications and the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides are influenced by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions can affect their solubility, melting points, and stability. For example, some N-(thiazol-2-yl)benzamide derivatives have been found to act as supramolecular gelators, indicating that they can form stable gels in certain solvents at low concentrations . The photophysical properties of these compounds are also affected by the nature of the substituents on the benzothiazole moiety, which can lead to variations in their fluorescence and absorption characteristics .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal microbes. These compounds, characterized by methods like FT-IR, NMR, and Mass spectral analysis, have shown good to moderate activity, indicating their potential as antimicrobial agents (D. G. Anuse et al., 2019). Additionally, benzothiazole derivatives have been explored for their anticancer properties. For instance, certain derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer), showing moderate to excellent anticancer activity (B. Ravinaik et al., 2021).

Inhibitory Effects on Enzymes and Receptors

Research on benzothiazole compounds has also highlighted their role as inhibitors for specific enzymes and receptors, contributing to their therapeutic potential. For example, studies on the inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism, have identified potent benzothiazole inhibitors. These inhibitors demonstrate significant dose-dependent effects in pharmacological models, underscoring their relevance in metabolic disease research (Y. Uto et al., 2009).

Antifungal and Insecticidal Properties

Benzothiazole derivatives have also been assessed for their antifungal properties, with novel compounds exhibiting significant activity against various fungi species. This suggests their utility in developing new antifungal agents (B. Narayana et al., 2004). Furthermore, the insecticidal potential of these compounds against agricultural pests like the cotton leafworm, Spodoptera littoralis, has been explored, offering avenues for developing novel pest management strategies (A. Fadda et al., 2017).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-3-24-14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVAWBZZJBHFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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